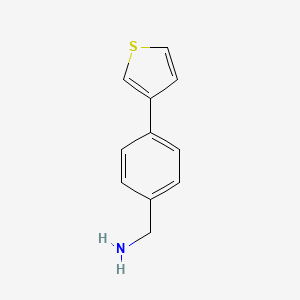![molecular formula C6H14N2 B1342283 5-Methyl-[1,4]diazepane CAS No. 22777-05-5](/img/structure/B1342283.png)
5-Methyl-[1,4]diazepane
Overview
Description
5-Methyl-[1,4]diazepane is a seven-membered nitrogen heterocycle with the molecular formula C6H14N2. This compound is part of the diazepane family, which is known for its diverse biological properties and pharmaceutical importance. The presence of two nitrogen atoms in the ring structure makes it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Methyl-[1,4]diazepane is a derivative of the diazepine class of compounds . Diazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
The mode of action of this compound, like other diazepines, is likely to involve enhancement of GABA activity . This is achieved by increasing the frequency of chloride channel opening events, which leads to hyperpolarization of the neuron and a decrease in neuronal firing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the activity of GABA, it can influence various downstream effects such as sedation, muscle relaxation, anxiolytic effects, and anticonvulsant properties .
Pharmacokinetics
Diazepines typically have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepines is further prolonged by the even longer half-life of their active metabolites .
Result of Action
The molecular and cellular effects of this compound’s action would likely mirror those of other diazepines. This includes a decrease in neuronal excitability due to the enhancement of GABA activity . Clinically, this can manifest as sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, individual factors such as the patient’s metabolic rate, age, and health status can influence the compound’s pharmacokinetics and overall effect .
Biochemical Analysis
Biochemical Properties
5-Methyl-[1,4]diazepane plays a crucial role in several biochemical reactions. It interacts with enzymes such as imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to form chiral 1,4-diazepanes . This interaction is highly enantioselective, with specific imine reductases from organisms like Leishmania major and Micromonospora echinaurantiaca showing high catalytic efficiency . The compound also interacts with other biomolecules, including proteins and cofactors, to facilitate various biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, such as the modulation of kinase activity and the regulation of metabolic pathways . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The binding interactions of this compound with proteins and enzymes are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to alterations in cellular processes and functions, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anxiolytic or anticonvulsant properties . At higher doses, it can cause toxic or adverse effects, including sedation, ataxia, and other neurological symptoms . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and elimination . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s pharmacokinetics and its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, making it important to understand the mechanisms of its transport and distribution.
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the mitochondrial outer membrane . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound is critical for its biochemical activity and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,4]diazepane can be achieved through several methods. One common approach is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.
Another method involves the Fukuyama–Mitsunobu cyclization of N-nosyl diamino alcohols . This reaction is typically carried out under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of triphenylphosphine and diisopropyl azodicarboxylate in the presence of a suitable solvent . This method is scalable and provides high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines.
Scientific Research Applications
5-Methyl-[1,4]diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: Similar structure but without the methyl group.
5-Chloro-1,4-diazepane: Contains a chlorine atom instead of a methyl group.
1,4-Benzodiazepine: Contains a benzene ring fused to the diazepane ring.
Uniqueness
5-Methyl-[1,4]diazepane is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to other diazepanes .
Properties
IUPAC Name |
5-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCFJLGJHWKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594982 | |
| Record name | 5-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22777-05-5 | |
| Record name | 5-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



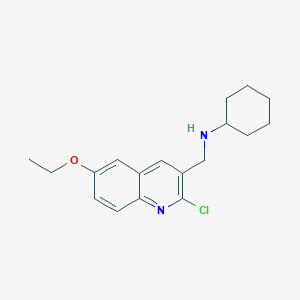
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)
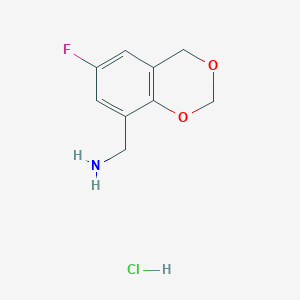
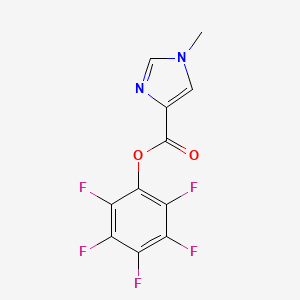

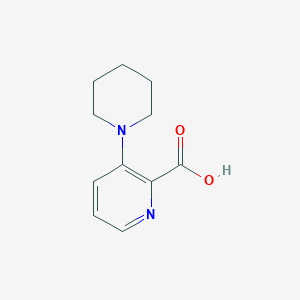
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
